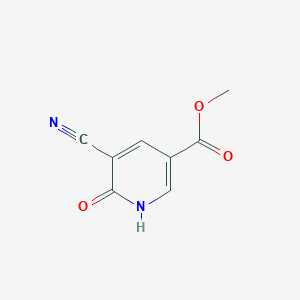

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate” is a synthetic organic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.15 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N2O3/c1-13-8(12)6-2-5(3-9)7(11)10-4-6/h2,4H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate” is a solid at room temperature . It has a molecular weight of 178.15 .Applications De Recherche Scientifique

Chemical Synthesis

“Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate” is used in chemical synthesis . It is a compound with a molecular weight of 178.15 and is typically stored at room temperature . It is available in powder form .

Relaxant Activity

This compound has been found to have relaxant activity on isolated rat trachea . It is believed to have potential anti-asthmatic properties due to its relaxant effect on the smooth muscle airway . This could be due to a possible Ca 2+ -channel blockade as a mechanism of action .

Anti-Asthmatic Drug Development

Compounds similar to “Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate” have shown significant relaxant effects on carbachol-induced contraction in tracheal rat rings . This suggests that they could be developed into anti-asthmatic drugs .

Synthesis of 4H-Pyrans and 1,6-Dihydropyridines

“Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate” is used in the synthesis of 4H-pyrans and 1,6-dihydropyridines . These compounds have generated considerable attention due to their interesting biological and therapeutic values .

Vasorelaxant Activity

Derivatives of 4H-pyrans, which can be synthesized using “Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate”, have been found to have vasorelaxant activity .

Anticarcinogenic Activity

4H-pyrans, which can be synthesized using “Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate”, have been found to have anticarcinogenic activity .

Antimicrobial Activity

4H-pyrans, which can be synthesized using “Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate”, have been found to have antimicrobial activity .

Antioxidant Activity

4H-pyrans, which can be synthesized using “Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate”, have been found to have antioxidant activity .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside that participates in cellular processes such as RNA synthesis .

Mode of Action

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate acts as a potent inhibitor of the hUP1 enzyme . By inhibiting this enzyme, it effectively controls the cellular concentration of Urd .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathway involving the synthesis of RNA, given that Urd is a key participant in this process . By controlling the concentration of Urd, the compound indirectly influences RNA synthesis and, consequently, protein synthesis.

Result of Action

The compound’s action results in a decrease in the proliferation of HepG2 cells, a human liver cancer cell line . This decrease is primarily achieved through cell cycle arrest and senescence . The compound also increases the intracellular level of Urd and maintains a decrease in cell proliferation during chronic treatment .

Propriétés

IUPAC Name |

methyl 5-cyano-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-8(12)6-2-5(3-9)7(11)10-4-6/h2,4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFNIGGWFTAGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585465 |

Source

|

| Record name | Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

929973-87-5 |

Source

|

| Record name | Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)